N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
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Overview
Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the introduction of the isobutyramide group through an amidation reaction. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
- N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
- N-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
Uniqueness
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)17-9-12-8-15(19)18(10-12)13-4-6-14(21-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQOWAACBUSOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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